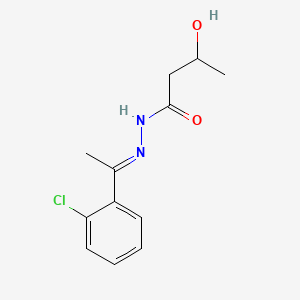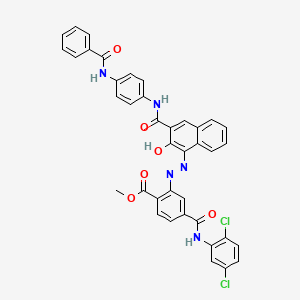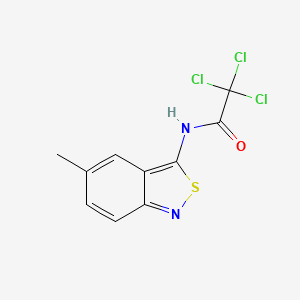
1-Cyclohexyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-cyclopentylmandelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AHR 481 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various biological processes This receptor plays a crucial role in regulating xenobiotic metabolism, cellular differentiation, and immune responses
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of AHR 481 involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common reagents used in the synthesis include halogenated aromatic compounds and polyaromatic hydrocarbons. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired chemical transformations .
Industrial Production Methods: Industrial production of AHR 481 involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity. Industrial methods may also involve the use of continuous flow reactors and advanced purification techniques to isolate AHR 481 from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions: AHR 481 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of AHR 481 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results .
Major Products Formed: The major products formed from the reactions of AHR 481 depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
Applications De Recherche Scientifique
AHR 481 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the aryl hydrocarbon receptor and its interactions with various ligands. In biology, AHR 481 is used to investigate the role of the aryl hydrocarbon receptor in cellular differentiation and immune responses .
In medicine, AHR 481 has potential therapeutic applications, particularly in cancer immunotherapy. By targeting the aryl hydrocarbon receptor, AHR 481 can modulate immune responses and enhance the efficacy of existing treatments . In industry, AHR 481 is used in the development of new materials and chemical processes, leveraging its unique chemical properties .
Mécanisme D'action
The mechanism of action of AHR 481 involves its binding to the aryl hydrocarbon receptor, leading to the activation of this transcription factorThis interaction regulates the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation .
Comparaison Avec Des Composés Similaires
AHR 481 is unique compared to other compounds that interact with the aryl hydrocarbon receptor due to its specific binding affinity and selectivity. Similar compounds include halogenated aromatic compounds, polyaromatic hydrocarbons, and beta-naphthoflavone. AHR 481 stands out due to its distinct chemical structure and enhanced biological activity .
Conclusion
AHR 481 is a compound of significant interest in scientific research due to its interactions with the aryl hydrocarbon receptor and its wide range of applications. Its unique chemical properties and mechanism of action make it a valuable tool in chemistry, biology, medicine, and industry. Further research into AHR 481 and its derivatives may lead to new therapeutic strategies and industrial applications.
Propriétés
Numéro CAS |
102584-64-5 |
|---|---|
Formule moléculaire |
C24H36BrNO3 |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
(1-cyclohexyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C24H36NO3.BrH/c1-25(21-14-6-3-7-15-21)17-16-22(18-25)28-23(26)24(27,20-12-8-9-13-20)19-10-4-2-5-11-19;/h2,4-5,10-11,20-22,27H,3,6-9,12-18H2,1H3;1H/q+1;/p-1 |
Clé InChI |
VFVYPONLYZWJBN-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C4CCCCC4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


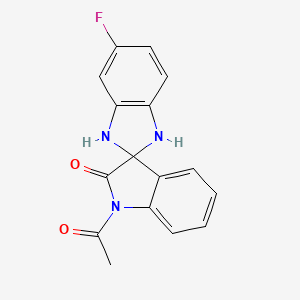

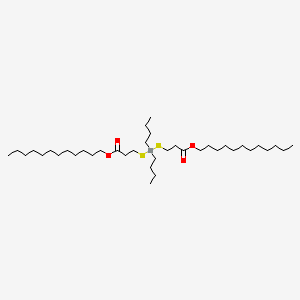
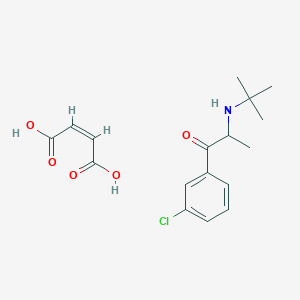
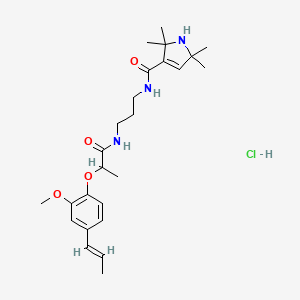
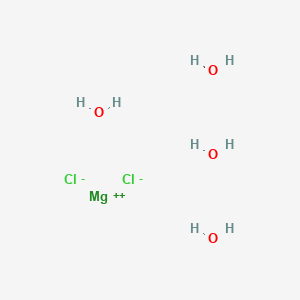

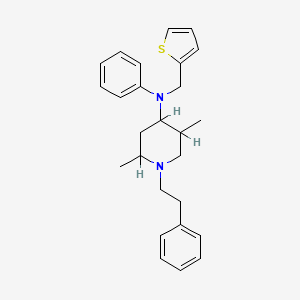
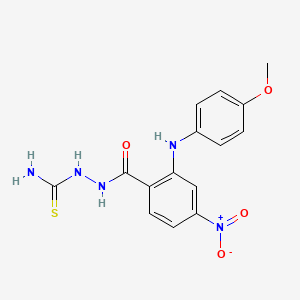
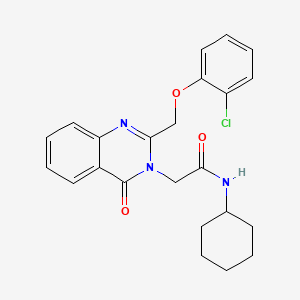
![1-[3-(dimethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737814.png)
